Golvatinib tartrate
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Overview
Description
Golvatinib tartrate is an orally bioavailable dual kinase inhibitor that targets two key receptors: VEGFR-2 (vascular endothelial growth factor receptor-2) and c-Met (hepatocyte growth factor receptor). These receptors play crucial roles in cell signaling pathways related to angiogenesis, tumor growth, and metastasis .
Preparation Methods
Synthetic Routes: The synthetic preparation of Golvatinib tartrate involves several steps. While I don’t have specific synthetic details, it’s typically synthesized through a series of chemical reactions.
Industrial Production: Industrial-scale production methods for this compound are proprietary and may vary among manufacturers. it’s essential to ensure high purity and consistent quality for pharmaceutical applications.
Chemical Reactions Analysis
Golvatinib tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not publicly available. Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Cancer Treatment: Golvatinib tartrate has been investigated for its potential in treating various cancers, including:
Solid Tumors: It was studied in combination with cisplatin and capecitabine for advanced or metastatic solid tumors, including gastric cancer.
Melanoma and Glioblastoma: In combination with lenvatinib (E7080), it was explored for recurrent glioblastoma and unresectable melanoma after prior systemic therapy.
Mechanism of Action
Golvatinib tartrate’s dual action involves:
VEGFR2 Antagonism: It inhibits VEGFR2, disrupting angiogenesis and tumor blood supply.
c-Met Inhibition: By targeting c-Met, it interferes with cell growth, migration, and invasion.
Comparison with Similar Compounds
While I don’t have a comprehensive list of similar compounds, Golvatinib tartrate’s uniqueness lies in its dual inhibition of VEGFR2 and c-Met. Further research would be needed to explore other compounds with similar properties.
Properties
CAS No. |
1007601-96-8 |
---|---|
Molecular Formula |
C37H43F2N7O10 |
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C33H37F2N7O4.C4H6O6/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23;5-1(3(7)8)2(6)4(9)10/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
JYFKDBFPRXMUAM-LREBCSMRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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